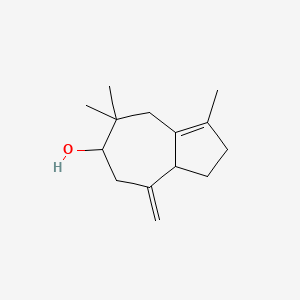
3,5,5-Trimethyl-8-methylidene-1,2,4,5,6,7,8,8a-octahydroazulen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5-Trimethyl-8-methylidene-1,2,4,5,6,7,8,8a-octahydroazulen-6-ol is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-8-methylidene-1,2,4,5,6,7,8,8a-octahydroazulen-6-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process.
化学反応の分析
Types of Reactions
3,5,5-Trimethyl-8-methylidene-1,2,4,5,6,7,8,8a-octahydroazulen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Various substituents can be introduced into the molecule through substitution reactions, modifying its reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
3,5,5-Trimethyl-8-methylidene-1,2,4,5,6,7,8,8a-octahydroazulen-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological effects may lead to the development of new drugs or treatments.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,5,5-Trimethyl-8-methylidene-1,2,4,5,6,7,8,8a-octahydroazulen-6-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
類似化合物との比較
Similar Compounds
- 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
- 5-[2-(3-Furyl)ethyl]-8-hydroxy-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-1-naphthalenecarboxylic acid
Uniqueness
Compared to similar compounds, 3,5,5-Trimethyl-8-methylidene-1,2,4,5,6,7,8,8a-octahydroazulen-6-ol stands out due to its specific structural features and reactivity
特性
IUPAC Name |
3,5,5-trimethyl-8-methylidene-1,2,4,6,7,8a-hexahydroazulen-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-9-5-6-11-10(2)7-13(15)14(3,4)8-12(9)11/h11,13,15H,2,5-8H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUJOTMVQQCVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(C(CC(=C)C2CC1)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
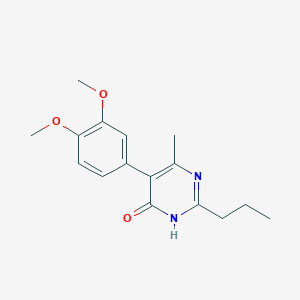
![2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol](/img/structure/B6015055.png)
![2-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B6015068.png)
![Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B6015082.png)

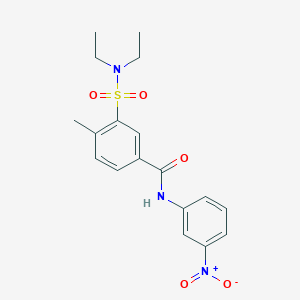
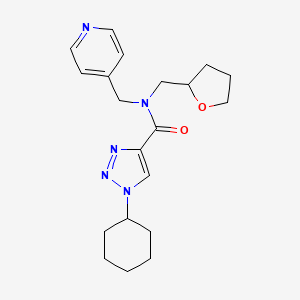
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6015100.png)
![1-(4-methoxybenzoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6015105.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6015118.png)
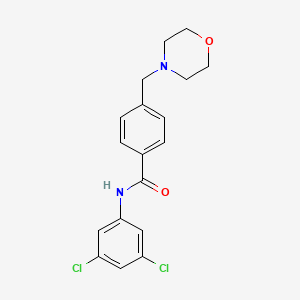
![4-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6015136.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide](/img/structure/B6015144.png)
![6-BENZYL-4-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B6015156.png)
